molecular formula C12H22O4 B1617691 2-(2-Butoxyethoxy)ethyl methacrylate CAS No. 7328-22-5

2-(2-Butoxyethoxy)ethyl methacrylate

Cat. No.: B1617691
CAS No.: 7328-22-5
M. Wt: 230.3 g/mol
InChI Key: QGTBRAFPWNISIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Butoxyethoxy)ethyl methacrylate is an organic compound with the molecular formula C12H22O4. It is also known by other names such as butyldiglycol methacrylate and diethylene glycol butyl ether methacrylate . This compound is a methacrylate ester, which is commonly used in the production of polymers and copolymers. It is characterized by its ability to impart flexibility and durability to the materials it is incorporated into .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Butoxyethoxy)ethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-(2-butoxyethoxy)ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as fractional distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxyethoxy)ethyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-(2-butoxyethoxy)ethanol.

    Esterification: It can react with alcohols to form different esters.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed

    Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

    Hydrolysis: Methacrylic acid and 2-(2-butoxyethoxy)ethanol.

    Esterification: Various esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of 2-(2-butoxyethoxy)ethyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group undergoes free radical polymerization, leading to the formation of polymers with specific mechanical and chemical properties. The presence of the butoxyethoxy group imparts flexibility and enhances the compatibility of the polymer with various substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Butoxyethoxy)ethyl methacrylate is unique due to its butoxyethoxy group, which imparts enhanced flexibility and compatibility with various substrates. This makes it particularly useful in applications requiring durable and flexible materials, such as coatings, adhesives, and biomedical devices .

Properties

IUPAC Name

2-(2-butoxyethoxy)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-4-5-6-14-7-8-15-9-10-16-12(13)11(2)3/h2,4-10H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTBRAFPWNISIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223506
Record name 2-(2-Butoxyethoxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 2-(2-butoxyethoxy)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

7328-22-5
Record name Diethylene glycol butyl ether methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7328-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-butoxyethoxy)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-butoxyethoxy)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-Butoxyethoxy)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-butoxyethoxy)ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Butoxyethoxy)ethyl methacrylate
Reactant of Route 2
Reactant of Route 2
2-(2-Butoxyethoxy)ethyl methacrylate
Reactant of Route 3
Reactant of Route 3
2-(2-Butoxyethoxy)ethyl methacrylate
Reactant of Route 4
Reactant of Route 4
2-(2-Butoxyethoxy)ethyl methacrylate
Reactant of Route 5
Reactant of Route 5
2-(2-Butoxyethoxy)ethyl methacrylate
Reactant of Route 6
Reactant of Route 6
2-(2-Butoxyethoxy)ethyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.